Cas no 552-72-7 (Lobelanidine (6CI,7CI,8CI))

Lobelanidine (6CI,7CI,8CI) structure
Nom du produit:Lobelanidine (6CI,7CI,8CI)
Lobelanidine (6CI,7CI,8CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 2,6-Piperidinediethanol,1-methyl-a,a'-diphenyl-, (aR,a'S,2R,6S)-rel-
- 2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol
- (1R,1'S)-2,2'-[(2R,6S)-1-Methylpiperidine-2,6-diyl]bis(1-phenylethanol)
- [2a(R*),6a(S*)]-1-Methyl-a,a'-diphenyl-2,6-piperidinediethanol
- 2,6-piperidinediethanol, 1-methyl-alpha,alpha'-diphenyl-, (alpha~2~R,alpha~6~S,2R,6S)-
- Lobelanidine (8CI)
- NS00094164
- AC1L9D5B
- 5-21-05-00294 (Beilstein Handbook Reference)
- NSC 95097
- 8,10-Diphenyllobelidiol
- LOBELANIDINE [MI]
- DTXSID10970528
- 2,6-Piperidinediethanol, alpha,alpha'-diphenyl-1-methyl-
- (1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenyl-ethyl]-1-methyl-2-piperidyl]-1-phenyl-ethanol
- CHEBI:6507
- Lobelanidine
- AKOS040752639
- SureCN893510
- 8,10-Diphenylobelidiol
- CHEMBL122676
- UNII-J3ZM7K5LNB
- J3ZM7K5LNB
- 2,6-PIPERIDINEDIETHANOL, 1-METHYL-.ALPHA.,.ALPHA.'-DIPHENYL-, (.ALPHA.R,.ALPHA.'S,2R,6S)-REL-
- C10156
- (1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol
- Q27895158
- NSC-95097
- 552-72-7
- SCHEMBL893510
- CHEBI:301571
- 2,6-Piperidinediethanol, 1-methyl-alpha,alpha'-diphenyl-
- Lobelidiol, 8,10-diphenyl-
- BRN 5789266
- Lobelidiol,10-diphenyl-
- NCGC00179562-01
- BRD-A59215453-003-03-3
- Prestwick1_000582
- 2, 1-methyl-.alpha.,.alpha.'-diphenyl-
- Prestwick0_000582
- 2-[6-(2-hydroxy-2-phenyl-ethyl)-1-methyl-2-piperidyl]-1-phenyl-ethanol
- SPBio_002643
- NSC-665339
- CHEMBL1906848
- CHEBI:91776
- (+/-)-lobelanidine
- BSPBio_000424
- AB00514651
- 2-[6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidyl]-1-phenylethanol
- NSC665339
- BPBio1_000468
- Prestwick3_000582
- NSC95097
- Prestwick2_000582
- 2,6-Piperidinediethanol, 1-methyl-.alpha.,.alpha.'-diphenyl-
- Benzyl alcohol,.alpha.'-[(1-methyl-2,6-piperidinediyl)dimethylene]di-
- Q15426227
- MLS002153889
- Lobelanidine hydrochloride
- SMR001233239
- AT44300
- rel-(R)-2-((2R,6S)-6-((S)-2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanol
- TS-08750
- (1S)-2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol
- Lobelanidine (6CI,7CI,8CI)
-
- Piscine à noyau: InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3/t19-,20+,21-,22+CopyCopied
- La clé Inchi: OWGJQNXIWMMDTH-COPRSSIGSA-NCopyCopied
- Sourire: CN1[C@H](CCC[C@H]1C[C@@H](c2ccccc2)O)C[C@H](c3ccccc3)OCopyCopied
Propriétés calculées
- Qualité précise: 339.21997
- Masse isotopique unique: 339.22
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 6
- Complexité: 342
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.6
- Surface topologique des pôles: 43.7Ų
Propriétés expérimentales
- Dense: 1.0751 (rough estimate)
- Point de fusion: 150°
- Point d'ébullition: 475.43°C (rough estimate)
- Point d'éclair: 242.3°C
- Indice de réfraction: 1.5614 (estimate)
- Le PSA: 43.7
- Le LogP: 4.02460
- Pression de vapeur: 0.0±1.3 mmHg at 25°C
Lobelanidine (6CI,7CI,8CI) Informations de sécurité
- Description des dangers: CAUTION: May irritate eyes, skin
- Numéro de transport des marchandises dangereuses:1544
- Instructions de sécurité: CAUT
- Groupe d'emballage:III
- Niveau de danger:6.1(b)
Lobelanidine (6CI,7CI,8CI) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32832-5 mg |
Lobelanidine |
552-72-7 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T32832-1mg |
Lobelanidine |
552-72-7 | 98.12% | 1mg |
¥ 2350 | 2024-07-20 | |
TargetMol Chemicals | T32832-100mg |
Lobelanidine |
552-72-7 | 98.12% | 100mg |
¥ 17500 | 2024-07-20 | |
TargetMol Chemicals | T32832-50mg |
Lobelanidine |
552-72-7 | 98.12% | 50mg |
¥ 13800 | 2024-07-20 | |
TargetMol Chemicals | T32832-5mg |
Lobelanidine |
552-72-7 | 98.12% | 5mg |
¥ 5630 | 2024-07-20 | |
TRC | L469396-1mg |
Lobelanidine (6CI,7CI,8CI) |
552-72-7 | 1mg |
$ 190.00 | 2023-04-15 | ||
TargetMol Chemicals | T32832-500mg |
Lobelanidine |
552-72-7 | 98.12% | 500mg |
¥ 34800 | 2024-07-20 | |
TRC | L469396-10mg |
Lobelanidine (6CI,7CI,8CI) |
552-72-7 | 10mg |
$ 1499.00 | 2023-04-15 | ||
TargetMol Chemicals | T32832-1 ml * 10 mm |
Lobelanidine |
552-72-7 | 98.12% | 1 ml * 10 mm |
¥ 4660 | 2024-07-20 | |
TargetMol Chemicals | T32832-10mg |
Lobelanidine |
552-72-7 | 98.12% | 10mg |
¥ 7790 | 2024-07-20 |
Lobelanidine (6CI,7CI,8CI) Littérature connexe
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
552-72-7 (Lobelanidine (6CI,7CI,8CI)) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:552-72-7)Lobelanidine (6CI,7CI,8CI)

Pureté:99%/99%/99%/99%/99%/99%
Quantité:1mg/5mg/10mg/25mg/50mg/100mg
Prix ($):261/624/863/1241/1529/1939